1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is a complex organic compound characterized by its unique chemical structure This compound features a dichlorophenyl group attached to a urea moiety, which is further linked to a hydroxylated indenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. This is followed by the introduction of the urea group and the subsequent attachment of the hydroxylated indenyl group. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction rates and selectivity. Quality control measures are crucial to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield chlorinated phenols, while reduction reactions can produce hydroxylated derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has several scientific research applications across various fields:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemicals with specialized properties.
Mechanism of Action
When compared to similar compounds, 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea stands out due to its unique structural features. Similar compounds may include other urea derivatives or chlorinated phenyl compounds, but the specific combination of the dichlorophenyl group and the hydroxylated indenyl group provides distinct chemical and biological properties.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperazine
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU)
Other indole derivatives
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-6-5-12(9-15(14)19)21-16(22)20-10-17(23)8-7-11-3-1-2-4-13(11)17/h1-6,9,23H,7-8,10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUZCIFDRBQSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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